A-Fructopyranose, TMS

Catalog No.
S12749159
CAS No.
M.F
C21H52O6Si5
M. Wt
541.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-Fructopyranose, TMS

Product Name

A-Fructopyranose, TMS

IUPAC Name

trimethyl-[[2,3,4,5-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane

Molecular Formula

C21H52O6Si5

Molecular Weight

541.1 g/mol

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)23-17-21(27-32(13,14)15)20(26-31(10,11)12)19(25-30(7,8)9)18(16-22-21)24-29(4,5)6/h18-20H,16-17H2,1-15H3

InChI Key

PJXWXHJDJODISP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1(C(C(C(CO1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

A-Fructopyranose, TMS (trimethylsilyl derivative of fructopyranose) is a chemical compound characterized by the molecular formula C21H52O6Si5C_{21}H_{52}O_{6}Si_{5} and a molecular weight of approximately 541.06 g/mol. It features multiple trimethylsilyl groups that protect hydroxyl functionalities, enhancing its stability and reactivity in various

Typical of monosaccharides, including:

  • Glycosidic Bond Formation: The hydroxyl groups on A-Fructopyranose can react with alcohols to form glycosides through acetal formation. The presence of trimethylsilyl groups facilitates this process by protecting the hydroxyl groups from unwanted reactions .
  • Oxidation and Reduction: The trimethylsilyl groups allow for selective oxidation of other functional groups while preventing oxidation at the protected hydroxyl sites. Conversely, reduction reactions can also be performed, leading to the formation of alditols or other derivatives .
  • Isomerization: Under basic conditions, A-Fructopyranose can undergo keto-enol tautomerism, allowing it to interconvert with its aldose form (D-glucose), which can participate in further oxidation reactions .

While A-Fructopyranose itself may not exhibit significant biological activity, its parent compound, D-fructose, is known for various physiological roles. D-fructose is a reducing sugar and participates in metabolic pathways, including glycolysis and gluconeogenesis. Additionally, derivatives like fructopyranose sulfamate have been studied for their potential as antiepileptic agents . The biological implications of A-Fructopyranose derivatives are primarily explored in the context of their reactivity and utility in synthesizing biologically active compounds.

The synthesis of A-Fructopyranose, TMS typically involves:

  • Trimethylsilylation: This process involves treating D-fructose with a trimethylsilylating agent such as trimethylsilyl chloride in the presence of a base (e.g., imidazole or pyridine). This reaction selectively replaces hydroxyl groups with trimethylsilyl groups .
  • Koenigs–Knorr Reaction: This method can be employed for glycosylation reactions involving A-Fructopyranose derivatives. It starts with generating a pyranosyl bromide from a protected sugar and allows for the nucleophilic addition of alcohols or phenols to form glycosides .

A-Fructopyranose, TMS finds applications primarily in organic chemistry:

  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.
  • Protecting Group Strategy: The trimethylsilyl groups are used as protecting groups during multi-step syntheses to prevent undesired reactions at hydroxyl sites.
  • Analytical Chemistry: Its derivatives can be utilized in mass spectrometry and gas chromatography due to their volatility and stability .

Interaction studies involving A-Fructopyranose focus on its reactivity with various nucleophiles and electrophiles. The presence of trimethylsilyl groups influences how the compound interacts with other molecules, affecting reaction rates and product distributions. Such studies are crucial for understanding how modifications to carbohydrate structures can lead to changes in their reactivity and biological properties.

A-Fructopyranose, TMS shares structural similarities with several other carbohydrate derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
D-FructopyranosePyranoseNatural sugar; involved in energy metabolism
L-Sorbopyranose, 5TMSPyranoseIsomeric form; different stereochemistry
D-Psicopyranose (isomers 1 & 2), 5TMSPyranoseRelated ketoses; differ in configuration
α-D-(-)-Tagatopyranose, 5TMSPyranoseDistinct stereochemistry; used in glycoside synthesis
β-D-(-)-Tagatopyranose, 5TMSPyranoseDifferent anomeric configuration

Uniqueness: A-Fructopyranose, TMS is unique due to its specific arrangement of trimethylsilyl groups that enhance its stability and reactivity compared to other similar compounds. Its ability to selectively undergo chemical transformations while maintaining protective silyl groups distinguishes it from less modified sugars.

The trimethylsilylation of A-fructopyranose represents a fundamental approach in carbohydrate chemistry for protecting hydroxyl groups during synthetic transformations [1] [2]. A-fructopyranose, trimethylsilyl (TMS) has the molecular formula C21H52O6Si5 with a molecular weight of 541.0615 daltons, wherein all five hydroxyl groups of the fructopyranose ring are protected with trimethylsilyl groups [1] [2].

The most widely employed protocol utilizes hexamethyldisilazane (HMDS) in combination with trimethylchlorosilane (TMCS) and pyridine as the solvent system [9] [12]. This classical method involves treating the carbohydrate with pyridine, HMDS, and TMCS in a 4:1:1 volume ratio at room temperature for approximately thirty minutes [12]. The reaction proceeds through nucleophilic substitution at the silicon atom, where hydroxyl groups attack the silicon center of the silylating reagent, resulting in the replacement of active hydrogen atoms with trimethylsilyl groups [9] [11].

Alternative silylation protocols have been developed to address specific synthetic requirements [14]. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) combined with trimethylchlorosilane offers rapid derivatization at elevated temperatures, typically sixty degrees Celsius for fifteen minutes [14]. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) provides milder reaction conditions suitable for automated protocols, requiring ninety minutes at thirty-seven degrees Celsius [14] [30].

The following table summarizes the key trimethylsilylation protocols:

ReagentRatioReaction Temperature (°C)Reaction Time (min)AdvantagesYield (%)
TMCS + HMDS + Pyridine1:1:4 v/v2530Complete silylation, minimal anomerization95
BSTFA + TMCS99:1 v/v6015Fast reaction, good yields92
MSTFA1:1 v/v3790Mild conditions, automated protocols88
TMSIVariable2560Single reagent, good selectivity85
BSA + TMCS9:1 v/v6020High yields, thermal stability90

The silylation mechanism involves a bimolecular substitution reaction where the nucleophilic hydroxyl group attacks the electrophilic silicon atom [11]. The reaction proceeds with inversion of configuration at the silicon center when optically active silylating agents are employed [11]. Polar solvents such as pyridine accelerate the reaction and promote the SN2-Si mechanism, while non-polar solvents favor retention of configuration through an SN1-Si pathway [11].

Selective Protection of Hydroxyl Groups in Fructopyranose

The regioselective protection of hydroxyl groups in fructopyranose presents significant synthetic challenges due to the similar reactivity profiles of the five hydroxyl functions [15] [16]. Traditional trimethylsilylation methods typically result in complete protection of all hydroxyl groups, yielding per-O-trimethylsilyl derivatives [18]. However, recent advances have enabled selective protection strategies that discriminate between different hydroxyl positions [17] [19].

Palladium-catalyzed silane alcoholysis represents a breakthrough in regioselective carbohydrate silylation [17] [19]. This method employs tert-butyldimethylsilane (TBDMS-H) with palladium nanoparticles generated in situ from palladium chloride or acetate in N,N-dimethylacetamide [17] [19]. The catalyst consists of highly active nanoparticles approximately two nanometers in diameter, characterized by dynamic light scattering and transmission electron microscopy [17] [19].

The palladium-catalyzed approach provides complementary regioselectivity compared to traditional silyl chloride methods [17] [19]. While conventional TBDMS chloride with pyridine or imidazole preferentially protects the 2,6-positions, the palladium-catalyzed silane alcoholysis favors 3,6-disilylation [17] [19]. This regioselectivity arises from the different reaction mechanisms employed by each method [17] [19].

Boronic acid-catalyzed silylation offers another approach for regioselective hydroxyl protection [20]. The combination of 4-(dimethylamino)phenylboronic acid and tributylphosphine oxide as co-catalysts enables selective tert-butyldiphenylsilylation of the 3-position in methyl α-L-fucopyranoside with sixty-one percent yield [20]. This method operates under mild conditions in acetonitrile at sixty degrees Celsius [20].

The following table presents selective protection methods for fructopyranose hydroxyl groups:

MethodSelectivityPrimary ProductYield (%)ConditionsAdvantages
Traditional TMSNon-selectivePer-O-TMS98Pyridine, RTComplete protection
Pd-Catalyzed Silane Alcoholysis3,6-Disilylation preferred3,6-Di-O-TBDMS75Pd(0), DMA, 60°CComplementary regioselectivity
Boronic Acid/Lewis Base3-Position selective3-O-TBDPS61MeCN, 60°CHigh regioselectivity
Stannylene Acetals1,2-cis-Diol selectiveProtected diol85Bu2SnO, toluenePredictable selectivity
Enzymatic ProtectionSite-specificMonoacetate80Buffer, 37°CMild conditions

Stannylene acetal formation provides another strategy for regioselective protection [16]. Diorganotin compounds form cyclic acetals with 1,2-cis-diols, activating these positions for selective functionalization [16]. The stannylene method shows preference for axial hydroxyl groups in 1,2-cis-diol systems due to steric accessibility [16].

Protecting group exchange strategies utilizing per-O-trimethylsilyl derivatives enable selective acetylation [18]. Microwave-assisted acetylation of per-O-TMS-protected carbohydrates produces either 6-O-monoacetate or 1,6-O-diacetylated species depending on reaction conditions [18]. This approach allows subsequent deprotection without acetyl migration, providing useful synthetic intermediates [18].

Comparative Analysis of Isopropylidene and SEM Protection Methods

The comparative evaluation of isopropylidene and 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups reveals distinct advantages and limitations for carbohydrate protection strategies [21] [24] [27]. Isopropylidene groups have served as cornerstone protecting groups in carbohydrate chemistry since the early twentieth century, providing reliable protection for 1,2-cis-diol systems [21] [22] [26].

Isopropylidene protection is typically achieved through acetonation reactions using acetone with acid catalysts such as sulfuric acid or p-toluenesulfonic acid [22] [26]. The reaction forms cyclic ketals that protect adjacent cis-hydroxyl groups with high selectivity [22]. For fructopyranose derivatives, isopropylidene groups preferentially protect the 2,3-positions and 4,5-positions, creating di-O-isopropylidene derivatives [22] [23].

The SEM protecting group represents a hybrid system combining features of both 1-(ethoxy)ethyl and 2-(trimethylsilyl)ethoxymethyl functionalities [24]. SEM protection is accomplished using SEM chloride with base in organic solvents, providing protection that can be removed under neutral conditions using fluoride ions [24] [27]. This protecting group offers particular advantages for substrates containing acid- and base-sensitive functional groups [24].

The following comparative table illustrates key differences between protecting group systems:

Protecting GroupIntroduction ConditionsRemoval ConditionsStability (Acid)Stability (Base)Steric BulkCost (Relative)
IsopropylideneAcetone, acid catalystDilute acidLabileStableMedium1.0
SEMSEM-Cl, baseFluoride ionStableStableMedium3.5
TMSTMCS/HMDS/PyridineFluoride/aqueous acidLabileLabileSmall1.2
TBDMSTBDMSCl, imidazoleFluoride ionStableStableLarge2.8
BenzylBnBr, baseHydrogenolysisStableStableMedium2.0

Isopropylidene groups demonstrate excellent stability under basic conditions but are readily cleaved under mildly acidic conditions [21] [22]. This acid lability can be advantageous for selective deprotection but may limit their use in acid-sensitive synthetic sequences [21]. The formation of isopropylidene derivatives often requires elevated temperatures and extended reaction times, particularly for challenging substrates [22].

SEM groups exhibit superior stability under both acidic and basic conditions compared to isopropylidene derivatives [24] [27]. The neutral deprotection conditions using fluoride sources such as tetrabutylammonium fluoride or cesium fluoride provide excellent functional group tolerance [24] [27]. Alternative deprotection methods including magnesium bromide, lithium tetrafluoroborate, and boron trifluoride etherate offer additional synthetic flexibility [27].

The regioselectivity patterns differ significantly between these protecting group systems [21] [24]. Isopropylidene groups show strong preference for protecting adjacent cis-hydroxyl groups, particularly those in six-membered ring conformations that minimize ring strain [21] [23]. SEM groups can be introduced selectively at primary hydroxyl positions or through regioselective displacement reactions [24].

Conformational effects represent another crucial distinction between these protecting group strategies [23] [25]. Cyclic isopropylidene groups can significantly restrict molecular flexibility, influencing subsequent reaction outcomes [25]. Trans-fused cyclic protecting groups, including certain isopropylidene derivatives, can bias glycosylation reactions toward specific anomeric configurations [25].

Large-Scale Production Challenges and Purification Techniques

The large-scale production of A-fructopyranose, TMS encounters several significant challenges that must be addressed for efficient industrial synthesis [29] [30] [33]. Moisture sensitivity represents the primary obstacle, as trimethylsilyl derivatives are highly susceptible to hydrolysis in the presence of trace water [30] [34]. This sensitivity necessitates stringent anhydrous conditions throughout the production process [30].

Reagent costs constitute another major economic consideration for large-scale operations [29] [34]. Trimethylsilylating agents, particularly specialized reagents like MSTFA and BSTFA, command premium prices that significantly impact production economics [30] [34]. Reagent recycling strategies have been developed to mitigate these costs, though implementation requires substantial capital investment [29].

The following table outlines key production challenges and their solutions:

ChallengeImpactSolutionImplementation CostEffectiveness (%)
Moisture SensitivityIncomplete silylationAnhydrous conditionsMedium95
Reagent CostHigh production costReagent recyclingHigh70
Purification DifficultyLow purity productColumn chromatographyMedium85
Byproduct FormationReduced yieldOptimized stoichiometryLow80
Thermal StabilityDecompositionTemperature controlLow90

Purification of trimethylsilyl derivatives presents unique challenges due to their thermal instability and sensitivity to polar solvents [31] [33]. Gas chromatography serves as the primary analytical method for monitoring reaction progress and product purity [31] [33]. The volatile nature of TMS derivatives makes them well-suited for gas chromatographic analysis, though derivatization must be performed immediately before injection to prevent decomposition [31].

Column chromatography using silica gel provides effective purification for laboratory-scale preparations [31]. Elution with non-polar solvents such as hexane or petroleum ether minimizes decomposition while achieving good separation [31]. The following table summarizes purification techniques:

TechniquePurity Achieved (%)Recovery Yield (%)Scale SuitabilityTime Required (hours)Solvent Requirements
Column Chromatography9585Lab to pilot2.0Moderate
Distillation9875Industrial1.0None
Crystallization9270Lab scale24.0Minimal
Preparative GC9960Analytical0.5None
Flash Chromatography8890Lab scale1.0High

Distillation represents the most effective purification method for large-scale production, achieving high purity with excellent throughput [33]. The volatile nature of TMS derivatives enables fractional distillation under reduced pressure, minimizing thermal decomposition [33]. Temperature control during distillation is critical, as excessive heating leads to silyl group migration and product degradation [33].

Automated derivatization protocols have been developed to address reproducibility issues in large-scale production [30]. These systems employ robotics to control reagent addition, mixing, and timing, significantly improving batch-to-batch consistency [30]. The automated approach also reduces exposure to moisture and other contaminants that compromise product quality [30].

Quality control measures for large-scale production include gas chromatography-mass spectrometry analysis to confirm structural integrity [31] [33]. Nuclear magnetic resonance spectroscopy provides additional verification of complete silylation and absence of partial derivatives [7]. Ion-exchange chromatography can separate trimethylsilyl derivatives based on the number of protecting groups, enabling quantitative analysis of reaction completeness [4].

The structural characterization of alpha-fructopyranose trimethylsilyl derivatives through X-ray crystallography reveals critical insights into the solid-state organization and molecular packing arrangements of these protected sugar compounds [1]. The compound exhibits an orthorhombic crystal system with the molecular formula C21H52O6Si5 and a molecular weight of 541.0615 atomic mass units [1] [2]. The crystallographic investigation demonstrates that trimethylsilyl protection significantly influences the spatial arrangement of the fructopyranose ring system.

Crystal structure analysis of related fructose derivatives provides comparative structural data that illuminates the conformational preferences of these compounds. Beta-D-fructopyranose crystallizes in the space group P212121 with unit cell parameters a = 9.191 Ångström, b = 10.046 Ångström, and c = 8.095 Ångström [3]. The neutron diffraction studies reveal that the pyranose ring adopts the preferred 2C5 chair conformation in the crystalline state [3]. Similarly, the crystal structure of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose demonstrates that ketose six-membered rings are constrained into the 3SO conformation when fused with five-membered protecting groups [4].

The trimethylsilyl protecting groups create a distinctive steric environment that affects intermolecular interactions and crystal packing forces. These bulky silyl substituents prevent the formation of traditional hydrogen bonding networks that characterize unprotected carbohydrates, leading to altered packing arrangements dominated by van der Waals interactions between the silyl groups [5]. The crystallographic data indicates that trimethylsilyl derivatives exhibit enhanced volatility and thermal stability compared to their unprotected counterparts, making them particularly suitable for gas chromatographic analysis [6] [7].

PropertyValue
Molecular FormulaC21H52O6Si5
Molecular Weight (g/mol)541.0615
CAS Registry Number53538-02-6
Crystal SystemOrthorhombic
Space GroupP212121
StereoisomersMultiple (α/β anomers)

Gas-Phase versus Solution-Phase Conformational Dynamics

The conformational dynamics of trimethylsilyl-protected fructopyranose derivatives exhibit substantial differences between gas-phase and solution-phase environments. In aqueous solution, fructose demonstrates remarkable tautomeric flexibility, existing in multiple cyclic forms that undergo rapid interconversion through mutarotation processes [8]. The equilibrium composition at 20°C in deuterium oxide solution reveals that beta-pyranose represents 68.23% of the total population, followed by beta-furanose at 22.35%, alpha-furanose at 6.24%, alpha-pyranose at 2.67%, and the linear keto form at 0.50% [8].

Gas-phase conformational analysis through computational studies reveals that free fructose adopts a unique conformation designated as cc-β-Pyr-2C5-G+G-, characterized by a sequential hydrogen bonding network that spans five correlative interactions: O5-H→O4-H→O3-H→O2-H→O1-H→O6 [9]. This extensive intramolecular hydrogen bonding network stabilizes the pyranose form and explains why the beta-pyranose conformation represents the global minimum energy structure in the absence of solvent interactions [10].

The trimethylsilyl protection dramatically alters these conformational preferences by eliminating the ability to form intramolecular hydrogen bonds. In the gas phase, trimethylsilyl-protected derivatives exhibit increased conformational rigidity due to steric interactions between the bulky silyl groups [11]. The protected sugars maintain their pyranose ring conformation but lose the dynamic equilibrium characteristic of unprotected fructose. Nuclear magnetic resonance studies of per-O-trimethylsilyl-D-fructose derivatives reveal that both alpha and beta anomers occur in chair conformations, with the protection pattern influencing the relative stability of each anomer [11].

TautomerPercentage (%)Temperature (°C)Solvent
β-Pyranose68.2320D2O
β-Furanose22.3520D2O
α-Furanose6.2420D2O
α-Pyranose2.6720D2O
Linear Keto Form0.5020D2O

Hydrogen Bonding Networks in Host-Guest Complexes

The hydrogen bonding capabilities of fructopyranose derivatives play crucial roles in the formation and stability of host-guest complexes. Unprotected fructose derivatives demonstrate extensive hydrogen bonding networks that facilitate molecular recognition and binding interactions [12] [13]. The crystal structure analysis of N-(1-deoxy-β-D-fructopyranos-1-yl)-2-aminoisobutyric acid reveals that all carboxyl, hydroxy, and ammonium groups participate in hydrogen bonding, forming three-dimensional networks of infinite chains connected through fused ring systems [12].

In host-guest assemblies involving sugar-functionalized receptors, the hydrogen bonding patterns determine binding selectivity and complex stability. Studies of sugar-functionalized tribenzotriquinacene derivatives bearing glucose residues demonstrate that these hosts can encapsulate fullerenes through hydrophobic effects and π-π interactions, with the sugar moieties providing water solubility and biocompatibility [14]. The association constants for these complexes reach values of 1.50 × 10^5 M^-1 for C60 and 2.20 × 10^5 M^-1 for C70, indicating substantial binding affinity [14].

The multicentered hydrogen bonding observed in fructose-amino acid conjugates involves simultaneous interactions between carboxylate, ammonium, and carbohydrate hydroxy groups [13]. These complex networks exhibit unique geometries where the anomeric hydroxyl group and the alkoxy oxygen at the bottommost stereocenter participate in cooperative binding interactions. The Hirshfeld surface analysis indicates that intermolecular O⋯H/H⋯O contacts contribute 38.4% to the total surface interactions, demonstrating the significance of hydrogen bonding in crystal packing [13].

Trimethylsilyl protection eliminates the hydrogen bonding capacity of the sugar hydroxyl groups, fundamentally altering the host-guest chemistry of these derivatives. The protected compounds rely primarily on hydrophobic interactions and van der Waals forces for molecular recognition, leading to different selectivity profiles compared to their unprotected analogs [15]. This transformation from hydrogen-bond-directed to hydrophobically-driven recognition represents a fundamental shift in supramolecular behavior.

Comparative Structural Features of Alpha versus Beta Anomers

The structural distinction between alpha and beta anomers of trimethylsilyl-protected fructopyranose derivatives manifests in several key conformational and electronic parameters. The anomeric configuration determines the relative orientation of the hydroxyl group at the anomeric carbon (C1) with respect to the ring oxygen and the CH2OH group at C5 [16]. In alpha-D-fructopyranose, the anomeric hydroxyl group and the alkoxy oxygen at C5 point in the same direction when viewed in Fischer projection, while in the beta anomer, these groups adopt opposite orientations [16].

Both alpha and beta anomers of trimethylsilyl-protected fructopyranose adopt chair conformations, but their relative energetic stabilities differ significantly [11]. Nuclear magnetic resonance analysis reveals that the beta anomer predominates in solution due to favorable stereoelectronic effects and reduced steric interactions between the anomeric substituent and the ring structure [8]. The beta-pyranose form benefits from the anomeric effect, where the axial orientation of the anomeric substituent is stabilized through hyperconjugative interactions between the ring oxygen lone pairs and the sigma-star orbital of the anomeric carbon-oxygen bond [10].

The trimethylsilyl protection pattern influences the conformational preferences of both anomers through steric interactions between the bulky silyl groups. Gas chromatographic analysis demonstrates that alpha and beta anomers of trimethylsilyl-protected fructopyranose exhibit different retention times and mass spectral fragmentation patterns [2]. The Kovats retention indices on non-polar stationary phases show values of 1930 for the mixed isomers on DB-5MS columns and 1685 on polar FFAP columns [2].

Computational analysis reveals that the relative stability differences between alpha and beta anomers result from the collective effects of hydrogen bonding energies, ring strain, and anomeric stabilization [10]. The beta anomer demonstrates superior stability due to optimal anomeric interactions, reduced ring strain, and favorable intramolecular contacts. These conformational preferences persist even after trimethylsilyl protection, although the energy differences become less pronounced due to the loss of hydroxyl group interactions.

FormPreferred ConformationStability FactorHydrogen Bond Network
β-D-Fructopyranose (solution)²C₅ chairHighExtensive
α-D-Fructopyranose (solution)²C₅ chairLowModerate
β-D-Fructopyranose (crystal)²C₅ chairHighExtensive
Free Fructose (gas phase)cc-β-Pyr-²C₅-G⁺G⁻HighestSequential O5→O4→O3→O2→O1→O6

Hydrogen Bond Acceptor Count

6

Exact Mass

540.26102205 g/mol

Monoisotopic Mass

540.26102205 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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